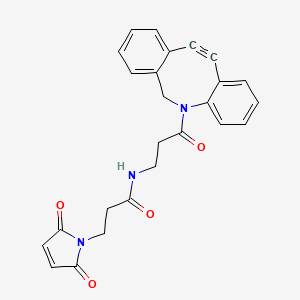

DBCO-马来酰亚胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dibenzocyclooctyne-maleimide is a compound widely used in copper-free click chemistry. It is a maleimide functionalized cyclooctyne derivative, which allows for the incorporation of the cyclooctyne moiety into thiol-containing compounds or biomolecules. This compound is particularly useful in strain-promoted azide-alkyne cycloaddition reactions, which do not require a copper catalyst, making it suitable for biological applications where copper can be toxic .

科学研究应用

Dibenzocyclooctyne-maleimide has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex molecules through copper-free click chemistry.

Biology: Utilized for labeling and modifying biomolecules, such as proteins and peptides, without the need for copper catalysts.

Medicine: Employed in the development of antibody-drug conjugates, where it serves as a linker between the antibody and the drug.

Industry: Applied in surface modification and the creation of bioconjugates for various industrial processes

作用机制

Target of Action

DBCO-Maleimide is a heterobifunctional crosslinker that primarily targets molecules with free (reduced) sulfhydryls . These targets include peptides and high molecular weight proteins, such as antibodies . The maleimide group in DBCO-Maleimide reacts predominantly with these free sulfhydryls, forming stable thioether bonds .

Mode of Action

The mode of action of DBCO-Maleimide involves two key steps. First, the maleimide group reacts with a thiol/sulfhydryl group in a protein, biomolecule, or surface to form a stable thioether bond and a covalently bound DBCO moiety . This reaction predominantly occurs at pH 6.5-7.5 . At pH values greater than 7.5, reactivity toward primary amines and hydrolysis of the maleimide groups can occur .

The second step involves the DBCO group, which can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This reaction can be used for a variety of applications including protein-protein, protein-biomolecule, and protein-small molecule conjugations .

Pharmacokinetics

It’s known that the compound is used in the synthesis of antibody-drug conjugates (adcs) . ADCs are designed to harness the specificity of monoclonal antibodies to deliver cytotoxic drugs to specific cell types . The linker, such as DBCO-Maleimide, plays a crucial role in the pharmacokinetics of these ADCs .

Result of Action

The result of DBCO-Maleimide’s action is the formation of stable conjugates between different biomolecules. This can be used to create diverse bioconjugates, such as ADCs . The exact molecular and cellular effects of DBCO-Maleimide’s action depend on the specific biomolecules it is conjugated with and the biological context in which they are used.

Action Environment

The action of DBCO-Maleimide is influenced by several environmental factors. For instance, the pH of the environment affects the reactivity of the maleimide group . It reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds . At pH values greater than 7.5, reactivity toward primary amines and hydrolysis of the maleimide groups can occur . Additionally, buffers that contain sulfhydryl-containing components or azides should be avoided, as they can react with DBCO .

生化分析

Biochemical Properties

DBCO-Maleimide plays a significant role in biochemical reactions. The maleimide group reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds . This reaction is used to label proteins, biomolecules, or surfaces with a covalently bound DBCO moiety .

Cellular Effects

DBCO-Maleimide can react in a biological system without interfering with normal biochemical processes . This bioorthogonal property results in minimal off-target labeling of macromolecules found in cells or complex cell lysates .

Molecular Mechanism

The molecular mechanism of DBCO-Maleimide involves two steps. First, each coupling partner is independently labeled with a DBCO or azide group . Second, the two partners are introduced into the same system where labeling occurs without any additional reagents, such as a copper catalyst . The reaction between a DBCO and azide can be used for a variety of applications including protein-protein, protein-biomolecule, and protein-small molecule conjugations .

Temporal Effects in Laboratory Settings

In a typical conjugation procedure, the reaction solution may appear cloudy due to the low aqueous solubility of DBCO-Maleimide, but it usually becomes clearer as the reaction proceeds . The product is stable for 1 year when stored as directed .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of dibenzocyclooctyne-maleimide typically involves the reaction of dibenzocyclooctyne with maleimide. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at a concentration of 5-20 mM. The reaction mixture is incubated at room temperature for about one hour or at 4°C for two hours .

Industrial Production Methods

In industrial settings, the production of dibenzocyclooctyne-maleimide involves large-scale synthesis using similar reaction conditions. The maleimide group reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds. The reaction is optimized to ensure high yield and purity, often involving purification steps such as size exclusion chromatography .

化学反应分析

Types of Reactions

Dibenzocyclooctyne-maleimide primarily undergoes strain-promoted azide-alkyne cycloaddition reactions. This reaction is highly specific and efficient, forming stable triazole linkages without the need for a copper catalyst .

Common Reagents and Conditions

Reagents: Azide-functionalized compounds or biomolecules, dimethylformamide, dimethyl sulfoxide.

Conditions: Room temperature or 4°C, pH 6.5-7.5.

Major Products

The major product of the reaction between dibenzocyclooctyne-maleimide and azide-functionalized compounds is a stable triazole linkage. This product is highly stable and suitable for various biological applications .

相似化合物的比较

Similar Compounds

Dibenzocyclooctyne-PEG4-maleimide: Contains a polyethylene glycol spacer to reduce aggregation and precipitation problems.

Dibenzocyclooctyne-amine: Used for copper-free click chemistry applications.

Alkyne-PEG4-maleimide: Another variant used for similar applications.

Uniqueness

Dibenzocyclooctyne-maleimide is unique due to its ability to undergo copper-free click chemistry, making it highly suitable for biological applications where copper can be toxic. Its high specificity and efficiency in forming stable triazole linkages make it a valuable tool in various scientific research fields .

属性

IUPAC Name |

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O4/c29-22(14-16-27-23(30)11-12-24(27)31)26-15-13-25(32)28-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)28/h1-8,11-12H,13-17H2,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFQNAGPXIVKND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCN4C(=O)C=CC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does DBCO-Maleimide facilitate dual functionalization of biomolecules?

A: DBCO-Maleimide is a heterobifunctional crosslinker that enables the attachment of two different functional groups to a biomolecule. [, ] It achieves this through its two reactive groups:

Q2: Can you provide an example of how DBCO-Maleimide was successfully employed in a research setting according to the provided papers?

A: In one of the studies, researchers used DBCO-Maleimide to create a dual-functionalized cyclic peptide. [] They first synthesized a building block containing a DOTA chelator (for radionuclide attachment) linked to DBCO. Separately, a cyclic peptide with a thiolated linker was synthesized. Reacting the DBCO-maleimide building block with the thiolated peptide via a thiol-maleimide reaction resulted in a dual-functionalized peptide. This peptide could then be radiolabeled with [111In]InCl3 for potential use in imaging and therapeutic applications. This study highlights the utility of DBCO-Maleimide in efficiently creating dual-functionalized biomolecules for research purposes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione](/img/structure/B606884.png)

![9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-](/img/structure/B606886.png)